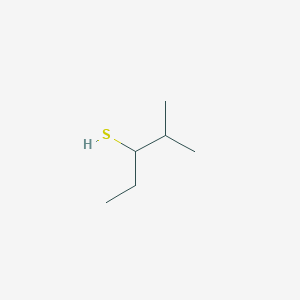
2-methylpentane-3-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-methylpentane-3-thiol is an organic compound with the molecular formula C6H14S. It is a type of thiol, which is characterized by the presence of a sulfhydryl (–SH) group. Thiols are known for their strong and often unpleasant odors. This compound is also known by its IUPAC name, 2-methyl-3-pentanethiol .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-methylpentane-3-thiol typically involves the reaction of 2-methyl-3-pentanone with hydrogen sulfide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the thiol group.
Industrial Production Methods: In industrial settings, the production of this compound may involve more complex processes, including the use of advanced catalysts and purification techniques to ensure high yield and purity. The specific methods can vary depending on the scale of production and the desired application of the compound .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides. For example, mild oxidation can convert two molecules of the thiol into a disulfide (RSSR).
Reduction: The compound can be reduced back to the thiol form from its oxidized disulfide state.
Substitution: Thiols can participate in nucleophilic substitution reactions, where the sulfhydryl group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Conditions often involve the use of bases or acids to facilitate the reaction.
Major Products:
Oxidation: Disulfides (RSSR)
Reduction: Thiols (RSH)
Substitution: Various substituted thiols depending on the nucleophile used.
Applications De Recherche Scientifique
Chemical Properties and Structure
Chemical Structure:
- Molecular Formula: C6H14S
- Molecular Weight: Approximately 118.24 g/mol
The compound features a thiol functional group (-SH), which is responsible for its distinctive properties and reactivity.
Scientific Research Applications
2-Methylpentane-3-thiol has several notable applications in scientific research:
1. Organic Synthesis:
- Building Block: It serves as an important building block in organic synthesis, facilitating the creation of more complex molecules.
- Reagent in Reactions: The compound is utilized in various chemical reactions due to its nucleophilic nature, which allows it to react with electrophiles.
2. Biological Research:
- Role in Proteins: Thiols like this compound are crucial for forming disulfide bonds in proteins, which stabilize their structures.
- Antimicrobial Properties: Studies indicate that this compound exhibits significant antimicrobial activity against various bacterial strains, making it a candidate for antimicrobial formulations. The mechanism involves disruption of cellular membranes due to interactions with essential proteins and enzymes.
3. Nanotechnology:
- Thiolated Nanoparticles: The compound is used in the synthesis of thiolated nanoparticles (NPs) that can enhance drug delivery systems. Thiols facilitate the binding of drugs to NPs and improve their bioavailability through mechanisms like disulfide bond formation, which can be cleaved in reducing environments typical of diseased tissues .
Industrial Applications
1. Flavoring Agents:
- Organoleptic Properties: this compound contributes to flavor formulations in the food industry, imparting a distinct meaty flavor profile that enhances processed foods.
2. Polymer Production:
- Chemical Intermediates: The compound is used as an intermediate in the production of polymers and agrochemicals, where its thiol group can participate in various polymerization reactions.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in The Analyst demonstrated that this compound exhibits potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, revealing effective concentrations for various pathogens.
Case Study 2: Flavoring Agent Evaluation
In food science research, sensory evaluations showed that products containing this compound received positive consumer feedback due to its flavor-enhancing properties. This study highlights the compound's potential as a natural flavoring agent in the food industry.
Mécanisme D'action
The mechanism of action of 2-methylpentane-3-thiol involves its ability to donate and accept electrons through its sulfhydryl group. This property makes it a key player in redox reactions. In biological systems, thiols can form disulfide bonds, which are crucial for the structural integrity of proteins. The molecular targets and pathways involved include enzymes and proteins that participate in redox regulation and signaling .
Comparaison Avec Des Composés Similaires
Methanethiol (CH3SH): A simpler thiol with a single carbon atom.
Ethanethiol (C2H5SH): A two-carbon thiol commonly used as an odorant.
Propane-1-thiol (C3H7SH): A three-carbon thiol with similar properties.
Uniqueness: 2-methylpentane-3-thiol is unique due to its branched structure, which can influence its reactivity and physical properties. Its specific odor profile also makes it valuable in the flavor and fragrance industry .
Propriétés
Numéro CAS |
1639-04-9 |
|---|---|
Formule moléculaire |
C6H14S |
Poids moléculaire |
118.24 g/mol |
Nom IUPAC |
2-methylpentane-3-thiol |
InChI |
InChI=1S/C6H14S/c1-4-6(7)5(2)3/h5-7H,4H2,1-3H3 |
Clé InChI |
NTRKGRUMBHBCAM-UHFFFAOYSA-N |
SMILES |
CCC(C(C)C)S |
SMILES canonique |
CCC(C(C)C)S |
Synonymes |
2-Methyl-3-pentanethiol |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















